molecular formula C7H17NO2S B13189610 N,3,3-Trimethylbutane-1-sulfonamide

N,3,3-Trimethylbutane-1-sulfonamide

Cat. No.: B13189610
M. Wt: 179.28 g/mol
InChI Key: KZIKGLLWNHDFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3,3-Trimethylbutane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a butane backbone with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-Trimethylbutane-1-sulfonamide typically involves the reaction of 3,3-dimethylbutan-1-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N,3,3-Trimethylbutane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various N-substituted sulfonamides.

    Oxidation and Reduction: Products depend on the specific conditions but may include oxidized or reduced forms of the original compound.

    Hydrolysis: Products are the corresponding amine and sulfonic acid.

Scientific Research Applications

N,3,3-Trimethylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

    Medicine: While not a common pharmaceutical agent, it can serve as a model compound for studying the pharmacological properties of sulfonamides.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,3,3-Trimethylbutane-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trimethylbutane-1-sulfonamide
  • N-Methyl-3,3-dimethylbutane-1-sulfonamide
  • N-Ethyl-3,3-dimethylbutane-1-sulfonamide

Uniqueness

N,3,3-Trimethylbutane-1-sulfonamide is unique due to its specific structure, which includes three methyl groups on the butane backbone. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other sulfonamides. Its unique properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

N,3,3-trimethylbutane-1-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-7(2,3)5-6-11(9,10)8-4/h8H,5-6H2,1-4H3

InChI Key

KZIKGLLWNHDFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCS(=O)(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.